molecular formula C20H21N3O4 B11301522 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11301522
M. Wt: 367.4 g/mol
InChI Key: HXPSBTGGXWZFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. It features a unique structure that combines a dioxino-benzimidazole core with an acetamide group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxino-benzimidazole core, followed by the introduction of the ethyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other dioxino-benzimidazole derivatives, such as:

  • 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
  • 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The unique combination of the dioxino-benzimidazole core with the acetamide group in 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide distinguishes it from these related compounds .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-3-19-22-15-10-17-18(27-9-8-26-17)11-16(15)23(19)12-20(24)21-13-4-6-14(25-2)7-5-13/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,21,24)

InChI Key

HXPSBTGGXWZFKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)NC4=CC=C(C=C4)OC)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.